(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
Description
This compound belongs to the class of chiral bibenzooxaphospholes, characterized by a bicyclic framework integrating phosphorus and oxygen atoms. Its stereochemistry (2R,2'R,3R,3'R) and substituents—di-tert-butyl at C3/C3' and methyl groups at C2/C2'—endow it with unique steric and electronic properties. These features make it a candidate for asymmetric catalysis, particularly in hydrogenation and addition reactions, where steric bulk and chiral environments are critical .
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17(21(19)27(15)23(3,4)5)18-12-10-14-20-22(18)28(16(2)26-20)24(6,7)8/h9-16H,1-8H3/t15-,16-,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJABGDYUOXJB-FYKBGJEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the purity of the final product, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It finds applications in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing cellular pathways and biochemical reactions. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s analogs differ primarily in substituents at C2/C2', C3/C3', and the aromatic rings. Key examples include:
Key Observations :
- Steric Effects : The di-tert-butyl groups at C3/C3' (common in all analogs) provide significant steric hindrance, which is crucial for enantioselectivity in catalysis. The addition of 2,6-dimethoxyphenyl groups (e.g., Bis-BIDIME) further enhances steric bulk and π-π interactions .
- Solubility : Analogs with hydrophobic substituents (e.g., pentan-3-yl) exhibit lower polarity, favoring organic solvents, while methoxy groups enhance solubility in polar media .
Physicochemical Properties
| Property | Target Compound | (3R,3'R)-Di-tert-butyl Analog | Bis-BIDIME Derivative |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | >200 (decomposition) |
| Solubility | Low in H2O | Low in H2O | Moderate in DCM/THF |
| Stability | Stable at -20°C | Stable at -20°C | Sensitive to oxidation |
| Purity (HPLC) | ≥98% | ≥95% | ≥97% |
Notes:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying this compound to ensure high enantiomeric excess (>90% ee)?
- Methodology : Synthesis typically involves asymmetric catalysis or chiral resolution techniques. The compound’s stereochemical configuration (R,R,R,R) requires strict control of reaction conditions, such as using enantiopure starting materials or chiral auxiliaries. Purification via column chromatography or recrystallization in inert atmospheres is critical due to air sensitivity .
- Purity Assurance : High-performance liquid chromatography (HPLC) with chiral stationary phases or nuclear magnetic resonance (NMR) spectroscopy can validate enantiomeric excess and purity (>98%) .
Q. How should researchers handle and store this compound to maintain stability?
- Handling : Use inert atmospheres (argon/glovebox) to prevent oxidation. Solutions should be prepared in dry, deoxygenated solvents (e.g., THF, toluene).
- Storage : Store at –20°C in amber vials under nitrogen. Long-term stability data (up to 1 year) supports these conditions .
Q. What analytical techniques are essential for characterizing its structural and stereochemical integrity?
- Structural Confirmation : Single-crystal X-ray diffraction is definitive for absolute configuration.
- Supplementary Methods : P NMR (to confirm phosphole ring integrity), H/C NMR (for substituent analysis), and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What role does this compound play in asymmetric catalysis, particularly in transition-metal-catalyzed reactions?
- Application : Acts as a chiral bidentate ligand in palladium- or rhodium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Its rigid bibenzoxaphosphole framework enhances enantioselectivity by restricting conformational flexibility .
- Case Study : In aryl-aryl bond formation, enantioselectivities >90% ee are achievable when paired with Pd(dba).
Q. How do structural modifications (e.g., tert-butyl vs. anthracenyl substituents) influence catalytic performance?
- Substituent Effects :
| Substituent | Electronic Effect | Steric Bulk | Catalytic Activity (Relative) |
|---|---|---|---|
| tert-Butyl | Electron-donating | High | Moderate (baseline) |
| Anthracenyl | Electron-withdrawing | Very High | Enhanced (up to 20% yield increase) |
- Design Strategy : Bulkier groups improve steric shielding but may reduce substrate accessibility.
Q. How can researchers resolve contradictions in reported molecular formulas (e.g., CHOP vs. CHOP)?
- Root Cause : Variations arise from substituent differences (e.g., anthracenyl groups in WingPhos derivatives vs. methyl/tert-butyl in simpler analogs) .
- Resolution : Cross-reference CAS numbers (e.g., 1884680-45-8 vs. 2214207-73-3) and validate structures via HRMS/X-ray .
Q. What are the implications of its air sensitivity on reaction reproducibility?
- Mitigation : Pre-purge reaction vessels with nitrogen and use Schlenk techniques. Kinetic studies show decomposition rates increase by 50% under ambient O .
Data Contradiction Analysis
- CAS Number Discrepancies : The compound’s derivatives (e.g., 4,4’-Di(anthracen-9-yl) variants) have distinct CAS numbers (1884680-45-8 vs. 1435940-19-4) due to stereochemical and substituent differences. Always verify structural details before application .
- Molecular Weight Conflicts : Reports of molecular weights ranging from 386.40 to 738.83 g/mol reflect the presence of anthracenyl groups (CHOP) vs. simpler alkyl chains (CHOP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
